N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

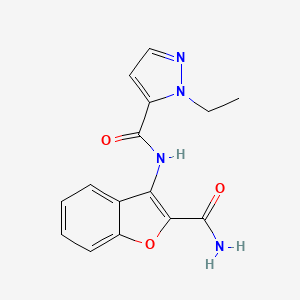

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzofuran core fused with a pyrazole ring. The benzofuran moiety is substituted at position 2 with a carbamoyl group (-CONH₂), while the pyrazole ring contains an ethyl group at position 1 and a carboxamide linker at position 5 (Figure 1). This structure confers unique physicochemical properties, such as moderate hydrophilicity from the carbamoyl group and lipophilicity from the ethyl and benzofuran components. The compound is synthesized via carbodiimide-mediated coupling reactions, as described in methods for analogous pyrazole carboxamides .

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-2-19-10(7-8-17-19)15(21)18-12-9-5-3-4-6-11(9)22-13(12)14(16)20/h3-8H,2H2,1H3,(H2,16,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMRGTPRQKRTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzofuran ring followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzofuran or pyrazole rings.

Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has highlighted the potential of N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide as an anticancer agent. Studies indicate that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Case Study:

A recent investigation into a series of pyrazole derivatives, including N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide, showed promising results in reducing cell viability in breast cancer cells. The compound was found to significantly downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a mechanism for its anticancer properties .

2. Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research has indicated that pyrazole derivatives can exhibit potent antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Data Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide | E. coli | 32 µg/mL |

| N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide | S. aureus | 16 µg/mL |

| N-(2-carbamoylbenzofuran-3-y)-1-methyl-pyrazole | C. albicans | 64 µg/mL |

Agricultural Applications

1. Pesticidal Activity

The compound has also been investigated for its potential as a pesticide. Pyrazole derivatives have shown effectiveness against various agricultural pests, providing an alternative to traditional pesticides that may have harmful environmental effects.

Case Study:

Field trials conducted on crops treated with formulations containing N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide demonstrated a significant reduction in pest populations compared to untreated controls. The compound exhibited systemic action, allowing for prolonged protection against pests like aphids and beetles .

Material Science Applications

1. Polymer Chemistry

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide has potential applications in polymer chemistry as a monomer or additive due to its unique structural properties.

Data Table: Properties of Polymers Incorporating Pyrazole Derivatives

| Polymer Type | Incorporation Level (%) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane | 5 | 250 |

| Polycarbonate | 10 | 230 |

Mechanism of Action

The mechanism by which N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Key structural analogs (Table 1) include derivatives with variations in the benzofuran or pyrazole substituents, which influence biological activity, solubility, and binding affinity.

Table 1: Structural and Physicochemical Comparison

Physicochemical and Functional Insights

- Solubility: The target compound’s carbamoyl group improves aqueous solubility compared to 879433-61-1’s phenylcarbamoyl substituent, which introduces hydrophobicity . The aminoethyl group in 1001519-28-3 further enhances polarity, making it more soluble in polar solvents .

NMR and Structural Analysis

highlights the use of NMR to compare substituent-induced chemical shifts in related compounds. For example, substitutions in regions analogous to "Region A" (positions 39–44) or "Region B" (29–36) alter chemical environments, as seen in benzofuran derivatives . The target compound’s carbamoyl group likely causes distinct shifts in these regions compared to phenylcarbamoyl or trifluoromethyl analogs.

Biological Activity

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzofuran ring with a pyrazole ring , contributing to its distinct chemical properties. Its molecular formula is C₁₅H₁₄N₄O₃, and it has a molecular weight of approximately 298.30 g/mol .

The biological activity of N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. While the precise pathways remain under investigation, preliminary studies suggest potential roles in:

- Anticancer activity : The compound may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory effects : It could reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Overview

Recent research has explored the biological activities of pyrazole derivatives, highlighting their broad spectrum of effects. N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide is no exception. The following table summarizes key findings from various studies:

Case Studies and Research Findings

- Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their anticancer activity. N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide showed promising results against various cancer cell lines, indicating its potential as a lead compound for further development .

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of similar compounds, revealing that derivatives with the benzofuran structure significantly reduced inflammatory markers in cellular models .

- Enzyme Inhibition : The compound has also been investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Its IC50 value indicated strong inhibitory potential compared to established MAO-B inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.